molecular formula C7H10S B3050891 Thiophene, 3-(1-methylethyl)- CAS No. 29488-27-5

Thiophene, 3-(1-methylethyl)-

Cat. No.: B3050891
CAS No.: 29488-27-5
M. Wt: 126.22 g/mol
InChI Key: LJPDBPCGTFTUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene, 3-(1-methylethyl)- is an organic compound with the molecular formula C7H10S, serving as a versatile heterocyclic building block in scientific research and development . This compound features a thiophene ring, a five-membered aromatic structure containing sulfur, which is substituted with an isopropyl group (1-methylethyl) at the 3-position. This specific substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures. Its primary research applications include use as a key precursor in the development of novel heterocyclic compounds, functional materials, and in pharmaceutical research for probing structure-activity relationships. As a core structural unit, it is integral in catalysis chemistry and asymmetric synthesis, enabling the development of new synthetic methodologies . Researchers utilize this and related thiophene derivatives as fundamental "Heterocyclic Building Blocks" and "Organic Building Blocks" for designing and synthesizing compounds with potential applications in material science and chemical biology . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29488-27-5

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

3-propan-2-ylthiophene

InChI

InChI=1S/C7H10S/c1-6(2)7-3-4-8-5-7/h3-6H,1-2H3

InChI Key

LJPDBPCGTFTUDE-UHFFFAOYSA-N

SMILES

CC(C)C1=CSC=C1

Canonical SMILES

CC(C)C1=CSC=C1

Origin of Product

United States

Synthetic Methodologies for Thiophene, 3 1 Methylethyl and Its Derivatives

Precursor-Based Synthesis Pathways

These methods involve the formation of the thiophene (B33073) ring from acyclic precursors, with the isopropyl substituent being incorporated either in the starting materials or during the cyclization process.

Several classical name reactions provide access to the thiophene core and can be adapted for substituted variants. wikipedia.orgtaylorandfrancis.com

Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring. wikipedia.orgresearchgate.netorganic-chemistry.orgderpharmachemica.com The reaction is versatile, but its application for a specific isomer like 3-isopropylthiophene would depend on the availability of the appropriately substituted 1,4-dicarbonyl precursor. wikipedia.orgresearchgate.net The mechanism is believed to proceed through the formation of a thioketone, followed by cyclization and dehydration. derpharmachemica.com

Gewald Aminothiophene Synthesis: The Gewald reaction is a powerful one-pot, multi-component reaction that yields polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgthieme-connect.de It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgthieme-connect.de This method has been successfully applied to synthesize derivatives of 3-isopropylthiophene. For instance, methyl 2-amino-4-isopropylthiophene-3-carboxylate has been prepared through a variation of the Gewald reaction. researchgate.net In a similar vein, the microwave-assisted Gewald reaction of butyraldehyde, methyl cyanoacetate, and sulfur has been optimized to produce 2-amino-5-isopropylthiophene-3-carboxylic acid methyl ester in high yield (92%). clockss.org

Volhard–Erdmann Cyclization: This reaction synthesizes alkyl and aryl thiophenes by cyclizing 1,4-difunctional compounds, such as disodium (B8443419) succinate (B1194679) derivatives, with phosphorus heptasulfide. wikipedia.orgexpertsmind.com For example, the synthesis of 3-methylthiophene (B123197) has been demonstrated starting from itaconic acid, illustrating the method's utility for preparing 3-alkylthiophenes. wikipedia.orgexpertsmind.com The adaptation of this method for 3-isopropylthiophene would require a suitable 1,4-difunctional precursor bearing the isopropyl group.

Beyond the classical named reactions, various other cyclization strategies can be employed to construct the substituted thiophene ring. mdpi.com These methods often offer greater control over the substitution pattern. For example, iodine-mediated halocyclization reactions of appropriate alkynyl thioanisoles provide a route to substituted benzo[b]thiophenes, showcasing a strategy where cyclization and functionalization can be coupled. nih.gov The synthesis of thiophenes from the reaction of pyridinium (B92312) 1,4-zwitterions and activated alkynes represents another modern approach to forming the heterocyclic ring. mdpi.com While specific applications of these newer cyclization methods to produce 3-isopropylthiophene are not extensively detailed, they represent viable synthetic pathways given the correct precursors.

An alternative to building the ring with the substituent already in place is to introduce the isopropyl group onto a pre-formed thiophene ring via alkylation. Friedel-Crafts alkylation is a common method, but it presents challenges in regioselectivity. The reaction of thiophene with alkylating agents like isopropyl halides (e.g., isopropyl chloride or isopropyl bromide) or propylene (B89431) in the presence of a Lewis acid catalyst (e.g., AlCl₃) tends to favor substitution at the more reactive C2 and C5 positions. google.com Achieving selective alkylation at the C3 position is difficult and often results in a mixture of products, making this a less direct route to pure 3-isopropylthiophene.

Cyclization Reactions for Substituted Thiophene Ring Formation

Advanced Functionalization Strategies

For a pre-synthesized 3-isopropylthiophene core, modern cross-coupling reactions, particularly C-H functionalization, offer powerful tools for creating more complex derivatives. These methods avoid the need for pre-functionalization (e.g., halogenation) of the thiophene ring, making them more atom-economical.

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis. nih.gov For 3-substituted thiophenes like 3-isopropylthiophene, the primary sites for C-H functionalization are the C2 and C5 positions. A significant challenge is controlling the regioselectivity to target one position over the other. Research has shown that factors such as the choice of catalyst, ligands, and reaction conditions can influence the outcome of these reactions. clockss.org For instance, the reaction of 3-hexylthiophene (B156222) with a specific magnesium-lithium chloride base was found to induce metalation selectively at the less sterically hindered C5 position, which could then be coupled with aryl halides. clockss.org

Palladium-catalyzed direct C-H arylation is a prominent method for forming carbon-carbon bonds between thiophenes and aryl groups. conicet.gov.arrsc.org This reaction typically involves coupling a 3-substituted thiophene with an aryl halide. The regioselectivity between the C2 and C5 positions is a key consideration.

Research on 3-alkylthiophenes, such as 3-hexylthiophene, provides significant insight into the factors governing this selectivity. clockss.org The use of different palladium catalysts and reaction conditions can steer the arylation towards either the C2 or C5 position. For example, a study on the direct arylation of 3-hexylthiophene with various aryl bromides using a PEPPSI-IPr palladium catalyst showed a strong preference for arylation at the C5 position, with yields often exceeding 90%. clockss.org

To further control regioselectivity, a strategy involving a "blocking group" can be employed. By placing a removable group, such as a bromo-substituent, at the C2 position, the direct arylation is forced to occur exclusively at the C5 position. beilstein-journals.org This approach has been used to synthesize C5-arylated thiophenes in moderate to high yields using a phosphine-free palladium catalyst. beilstein-journals.org

The following interactive table presents research findings from the palladium-catalyzed direct C-H arylation of 3-hexylthiophene with various aryl bromides, illustrating the typical yields and regioselectivity that can be expected for 3-alkylthiophenes. clockss.org

3-Substituted ThiopheneAryl Bromide Coupling PartnerCatalystYield (%)Regioselectivity (5-Aryl / 2-Aryl)Reference
3-Hexylthiophene4-Methyl-1-bromobenzenePEPPSI-IPr91>99/1 clockss.org
3-Methylthiophene1-Bromo-4-methoxybenzenePEPPSI-IPr87>99/1 clockss.org
3-(Perfluorobutyl)thiophene1-Bromo-4-methoxybenzenePEPPSI-IPr64>99/1 clockss.org
3-(4-Methoxyphenyl)thiophene1-Bromo-4-methylbenzeneNiCl₂(dppf)56>99/1 clockss.org
3-Methoxythiophene1-Bromo-4-methoxybenzenePEPPSI-IPr463/97 clockss.org
Catalyst-Controlled Regiodivergent C-H Alkynylation

Lithiation and Subsequent Electrophilic Quenching Routes

Lithiation followed by reaction with an electrophile is a classic and versatile method for the functionalization of thiophenes. thieme-connect.denih.gov This approach relies on the deprotonation of the thiophene ring by a strong organolithium base, such as butyllithium, to generate a lithiated intermediate. thieme-connect.denih.gov This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups. mit.edu

The regioselectivity of the lithiation is often directed by the presence of a directing group on the thiophene ring. benthamopenarchives.com For example, in 3-substituted thiophenes, lithiation typically occurs at the C2 or C5 position, depending on the nature of the substituent and the reaction conditions. The choice of the organolithium reagent is also critical, with reagents like tert-butyllithium (B1211817) being more aggressive than methyllithium. nih.gov

This method has been successfully employed for the synthesis of various thiophene derivatives, including those with silyl, carboxyl, and other functional groups. mit.edu The use of a tandem lithiation sequence, involving sequential lithiation and electrophilic quenching steps, can lead to the one-pot synthesis of highly substituted thiophenes. thieme-connect.de

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single reaction vessel. nih.govwikipedia.org These approaches offer several advantages, including reduced reaction times, simplified purification procedures, and increased atom economy. nih.govscielo.org.mx

MCRs involve the combination of three or more reactants in a sequential manner to generate a product that incorporates atoms from all the starting materials. wikipedia.org Several named MCRs, such as the Gewald reaction, are particularly useful for the synthesis of thiophene derivatives. wikipedia.orgorganic-chemistry.org For instance, the Gewald reaction allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

One-pot procedures can also involve a series of sequential reactions, such as a Michael addition followed by a carboannulation and oxidation, to construct the thiophene ring. organic-chemistry.org These methods often utilize readily available starting materials and can be performed under mild reaction conditions. organic-chemistry.org The development of novel one-pot and multi-component strategies continues to be an active area of research, providing access to a diverse range of substituted thiophenes. sioc-journal.cnnih.gov The synthesis of 2-amino-5-isopropyl-N-phenylthiophene-3-carboxamide, for example, can be achieved through one-pot multi-component reactions. vulcanchem.com

Synthesis of Thiophenone Derivatives via Oxidation

The oxidation of thiophenes can lead to the formation of thiophenone derivatives. For example, the oxidation of isopropyl thiophene-3-acetate can yield thiophene-3-acetic acid. smolecule.com Similarly, 5-isopropylthiophene-3-carboxylic acid can be synthesized through the oxidation of 2-isopropyl-4-thiophenecarboxaldehyde using an oxidizing agent like silver nitrate. vulcanchem.com The choice of oxidizing agent is crucial and can include reagents such as potassium permanganate (B83412) or chromium trioxide. smolecule.com

Reactivity and Mechanistic Investigations of Thiophene, 3 1 Methylethyl Systems

Electrophilic Substitution Reactions on Thiophene (B33073), 3-(1-methylethyl)-

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for thiophenes. The sulfur atom stabilizes the cationic intermediate (the sigma complex or arenium ion) through its lone pairs, making thiophene more reactive than benzene (B151609). The substitution on an unsubstituted thiophene ring occurs with high regioselectivity at the 2-position (or the equivalent 5-position) over the 3- and 4-positions. This preference is attributed to the greater resonance stabilization of the intermediate formed upon attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at C3. stackexchange.com

Regioselectivity and Positional Reactivity (e.g., 2- and 5-positions)

In 3-isopropylthiophene, the isopropyl group is an electron-donating alkyl group, which activates the thiophene ring towards electrophilic attack. Activating groups are typically ortho, para-directors. In the context of the 3-substituted thiophene ring, the positions ortho to the isopropyl group are the 2- and 4-positions, while the para position is the 5-position.

Combining the inherent reactivity of the thiophene ring with the directing effect of the 3-isopropyl group, electrophilic attack is strongly favored at the vacant α-positions (2- and 5-) over the β-position (4-).

Attack at C5 (para-substitution): This position is electronically activated by the isopropyl group and is sterically unhindered.

Attack at C2 (ortho-substitution): This position is also electronically activated but is sterically hindered by the adjacent bulky isopropyl group.

Attack at C4 (ortho-substitution): This position is electronically activated but is an inherently less reactive β-position of the thiophene ring.

Consequently, electrophilic substitution on 3-isopropylthiophene typically yields a mixture of 2- and 5-substituted isomers. The ratio of these products is influenced by a balance of electronic and steric factors, including the size of the incoming electrophile and the reaction conditions. For many reactions, substitution at the less hindered 5-position is the major pathway.

Detailed Studies of Nitration and Halogenation Mechanisms

Nitration: The nitration of aromatic compounds proceeds via an attack by the electrophilic nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. scirp.org For thiophenes, milder nitrating agents are often preferred to avoid oxidation and degradation of the sensitive ring. A common reagent is nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.net The reaction with 3-isopropylthiophene is expected to produce a mixture of 2-nitro-3-isopropylthiophene and 5-nitro-3-isopropylthiophene. The mechanism involves the attack of the thiophene π-system on the nitronium ion, forming a resonance-stabilized sigma complex, followed by deprotonation to restore aromaticity.

Halogenation: Halogenation of thiophenes is rapid and can be achieved without a Lewis acid catalyst, which is typically required for less reactive aromatics like benzene. masterorganicchemistry.com The reaction with halogens like Br₂ and Cl₂ proceeds through an electrophilic addition-elimination pathway. For 3-alkylthiophenes, halogenation is regioselective. For instance, iodination using N-iodosuccinimide (NIS) in acetic acid yields a mixture of the 2-iodo and 5-iodo isomers. jcu.edu.au The mechanism involves polarization of the halogen-halogen bond by the electron-rich thiophene ring, leading to the formation of a halonium ion intermediate, which is then attacked by the halide anion to give the final substituted product after loss of a proton. masterorganicchemistry.com The selectivity can be highly dependent on the specific halogenating agent and conditions used. researchgate.nettcichemicals.com

Reaction Typical Reagents Expected Major Products Mechanistic Feature
NitrationHNO₃/Ac₂O5-Nitro-3-isopropylthiophene, 2-Nitro-3-isopropylthiopheneAttack by nitronium ion (NO₂⁺) researchgate.net
BrominationBr₂, NBS5-Bromo-3-isopropylthiophene, 2-Bromo-3-isopropylthiopheneFormation of a bromonium ion intermediate masterorganicchemistry.com
IodinationI₂, NIS5-Iodo-3-isopropylthiophene, 2-Iodo-3-isopropylthiopheneReaction with electrophilic iodine source jcu.edu.au

Friedel-Crafts Reactions

The Friedel-Crafts reaction introduces an alkyl (alkylation) or acyl (acylation) group onto an aromatic ring. byjus.com These reactions require a Lewis acid catalyst, such as AlCl₃, to generate the carbocation or acylium ion electrophile. byjus.com

Friedel-Crafts Acylation: This reaction is particularly effective for thiophenes, typically occurring with high regioselectivity at the 2-position for unsubstituted thiophene. stackexchange.com For 3-isopropylthiophene, the electron-donating isopropyl group facilitates the reaction. jkchemical.com The acylium ion (RCO⁺), generated from an acyl halide or anhydride and a Lewis acid, acts as the electrophile. Due to the steric hindrance of the isopropyl group at the 3-position, acylation is expected to occur predominantly at the 5-position. The resulting ketone product is deactivated towards further substitution, preventing polyacylation. jkchemical.com The mechanism involves the generation of the acylium ion, its attack on the thiophene ring to form a sigma complex, and subsequent deprotonation.

Friedel-Crafts Alkylation: This reaction is often more complex than acylation due to the possibility of carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring. The reaction of 3-isopropylthiophene with an alkyl halide and a Lewis acid would likely yield a mixture of products, with substitution favoring the 5-position.

Reaction Type Reagents Expected Major Product Electrophile
AcylationRCOCl, AlCl₃5-Acyl-3-isopropylthiopheneAcylium ion (RCO⁺)
AlkylationRCl, AlCl₃5-Alkyl-3-isopropylthiopheneCarbocation (R⁺) byjus.com

Mannich and Vilsmeier Reactions

Vilsmeier-Haack Reaction: This reaction achieves the formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The electrophile, known as the Vilsmeier reagent, is a chloroiminium ion typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org The Vilsmeier reagent is a relatively weak electrophile, and thus the reaction is most effective on activated substrates like 3-isopropylthiophene. chemistrysteps.com Studies on 3-alkylthiophenes have shown that the regioselectivity is a function of steric hindrance; increasing the size of the Vilsmeier reagent can favor formylation at the less-hindered 5-position over the 2-position. researchgate.net The reaction concludes with hydrolysis of the intermediate iminium salt to yield the aldehyde. wikipedia.org

Mannich Reaction: The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto an active hydrogen-containing compound. For an electron-rich heterocycle like 3-isopropylthiophene, the reaction involves an electrophilic attack by an Eschenmoser-type salt or an iminium ion generated in situ from formaldehyde (B43269) and a secondary amine (like dimethylamine) under acidic conditions. The substitution pattern would be expected to follow the principles of electrophilic substitution, favoring the 5- and 2-positions.

Nucleophilic Reactivity and Organometallic Derivatives

Formation and Reactivity of Organolithium Intermediates

Organolithium reagents are powerful tools for the functionalization of thiophenes. vapourtec.com They are typically formed through the deprotonation (metalation) of a C-H bond using a strong base, most commonly n-butyllithium (n-BuLi). The acidity of thiophenic protons is significantly higher at the α-positions (C2/C5) than at the β-positions (C3/C4) due to stabilization of the resulting carbanion by the adjacent sulfur atom.

In 3-isopropylthiophene, both α-protons (at C2 and C5) are activated. However, the C2 position is sterically hindered by the neighboring isopropyl group. Consequently, lithiation occurs with high regioselectivity at the sterically accessible C5 position. jcu.edu.au This provides a reliable route to 3-isopropyl-5-lithiothiophene.

This lithiated intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce diverse functional groups exclusively at the 5-position. benthamopenarchives.comrsc.org This two-step sequence of regioselective lithiation followed by electrophilic quench is a versatile synthetic strategy. For example, reacting the lithiated species with DMF leads to the formation of 3-isopropylthiophene-5-carbaldehyde. researchgate.net

Table of Reactions for 3-isopropyl-5-lithiothiophene

Electrophile Reagent Example Product
Carbon DioxideCO₂ (gas), then H₃O⁺ workup3-Isopropylthiophene-5-carboxylic acid
Aldehydes/KetonesAcetone (CH₃COCH₃)(3-Isopropyl-5-thienyl)dimethylmethanol
Alkyl HalidesMethyl Iodide (CH₃I)3-Isopropyl-5-methylthiophene
Formylating AgentsN,N-Dimethylformamide (DMF)3-Isopropylthiophene-5-carbaldehyde researchgate.net

Nucleophilic Additions to Thiophenone Scaffolds

Thiophenones, which are derivatives of thiophenes bearing a carbonyl group, serve as important scaffolds in organic synthesis. The introduction of a carbonyl group, for instance in 3(2H)-Thiophenone, renders the carbon atom of the C=O group electrophilic and thus susceptible to attack by nucleophiles. ontosight.aiwikipedia.org This reactivity is a cornerstone of their utility as synthetic intermediates.

In a general sense, nucleophilic addition to a ketone involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate after the π-bond breaks and electrons move to the oxygen atom. wikipedia.org For thiophenone scaffolds derived from 3-(1-methylethyl)thiophene, such as 3-isopropyl-2-thiophenone, the presence of the isopropyl group can introduce steric effects that influence the approach of the nucleophile.

The reactions are typical of ketones and can include additions of organometallic reagents (e.g., Grignard reagents), hydrides, amines, and other nucleophiles. ontosight.ai For example, the reaction of a 3-isopropylthiophenone with a Grignard reagent would be expected to yield a tertiary alcohol. The outcomes of these reactions are pivotal for building more complex molecular architectures based on the thiophene core.

Table 1: Examples of Nucleophilic Addition Reactions on Thiophenone Scaffolds

ReactantNucleophileProduct TypeSignificance
3-Isopropyl-2-thiophenoneGrignard Reagent (R-MgX)Tertiary AlcoholC-C bond formation, increasing molecular complexity.
3-Isopropyl-2-thiophenoneSodium Borohydride (B1222165) (NaBH₄)Secondary AlcoholReduction of the carbonyl group.
3-Isopropyl-2-thiophenonePrimary Amine (R-NH₂)Imine (after dehydration)Formation of C-N bonds, access to nitrogen-containing heterocycles.

This table is illustrative of expected reactions based on the general reactivity of ketones and thiophenones.

Oxidation and Reduction Chemistry of Thiophene, 3-(1-methylethyl)-

The thiophene ring, including its substituted derivatives like 3-(1-methylethyl)thiophene, can undergo a variety of oxidation and reduction reactions that transform both the sulfur heteroatom and the ring itself.

The sulfur atom in the thiophene ring is susceptible to oxidation, typically leading to the formation of S-oxides (sulfoxides) and sulfones (S,S-dioxides). These transformations significantly alter the electronic properties and reactivity of the thiophene ring. The oxidation state of sulfur in these compounds is higher than in the parent thiophene. libretexts.orgsavemyexams.com

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. organic-chemistry.org Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate (B83412). organic-chemistry.orgsmolecule.com The reaction can often be controlled to selectively yield either the sulfoxide (B87167) or the sulfone. nih.gov For instance, using one equivalent of the oxidant under controlled conditions tends to favor the sulfoxide, while an excess of the oxidant or stronger conditions leads to the sulfone.

The formation of 3-(1-methylethyl)thiophene-1,1-dioxide is a key example of this pathway. lu.se The resulting sulfone is a highly activated diene and can participate in various cycloaddition and ring-opening reactions that are not accessible to the parent thiophene.

Table 2: Oxidation Products of Thiophene, 3-(1-methylethyl)-

ProductOxidation State of SulfurTypical Oxidizing Agent
3-(1-methylethyl)thiophene-1-oxide+IVHydrogen Peroxide (1 eq.)
3-(1-methylethyl)thiophene-1,1-dioxide+VIm-CPBA (excess)

Oxidized thiophenes, particularly thiophene-1,1-dioxides, are prone to ring-opening reactions. This reactivity stems from the loss of aromaticity and the creation of a strained, electron-deficient ring system that can act as a reactive diene.

A notable example involves the amine-induced ring-opening of 3-bromo-5-ethyl-2-isopropylthiophene-1,1-dioxide. lu.se In a study, the reaction of this thiophene sulfone with L-prolinol resulted in the formation of diastereomeric ring-opened products. The proposed mechanism involves tautomerization of the initial thiophene dioxide, followed by a Michael addition of the amine, which ultimately leads to the cleavage of the thiophene ring. lu.se This type of transformation highlights how oxidation can be a strategic step to enable complex chemical conversions that are otherwise difficult to achieve. Such oxidative ring-opening provides a pathway to highly functionalized, linear molecules from a cyclic precursor. nih.govrsc.orgrsc.org

Reductive transformations of 3-(1-methylethyl)thiophene derivatives have also been explored. While the thiophene ring itself is relatively resistant to reduction under standard catalytic hydrogenation conditions where benzene rings are reduced, functional groups attached to the ring can be readily reduced.

For example, Isopropyl thiophene-3-acetate, a derivative of 3-isopropylthiophene, can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). smolecule.com These reagents typically target the ester functional group, converting it to a primary alcohol (thiophene-3-methanol derivative) without affecting the thiophene ring itself. smolecule.com This selectivity allows for the manipulation of side-chain functionality while preserving the core heterocyclic structure.

Table 3: Example of Reductive Transformation

Starting MaterialReducing AgentMajor Product
Isopropyl thiophene-3-acetateLithium Aluminum Hydride (LiAlH₄)(3-(1-methylethyl)thiophen-3-yl)methanol

Ring Opening Reactions via Oxidation

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of chemical reactions is fundamental to controlling their outcomes and designing new synthetic methodologies. For reactions involving 3-(1-methylethyl)thiophene, various physical organic chemistry tools can be applied.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a reaction. libretexts.org It is defined as the ratio of the rate constant of the reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH), KIE = kL/kH. wikipedia.org A KIE value greater than 1 (a "normal" KIE) indicates that the bond to the isotope is being broken or significantly altered in the rate-determining step of the reaction. libretexts.orgwikipedia.org

While specific KIE studies on reactions of 3-(1-methylethyl)thiophene are not prominently documented in the surveyed literature, the methodology can be hypothetically applied to understand its reactivity. For example, in electrophilic aromatic substitution reactions on the thiophene ring, a primary deuterium (B1214612) KIE could be observed if the C-H bond cleavage at the site of substitution is part of the rate-determining step.

Table 4: Potential Applications of KIE in Studying 3-(1-methylethyl)thiophene Reactions

Reaction TypeIsotopic Labeling PositionPotential Mechanistic Insight
Electrophilic BrominationDeuterium at C2 or C5 of the thiophene ringDetermine if C-H bond cleavage is rate-determining.
Oxidation to SulfoneDeuterium on the isopropyl group (α- or β-positions)Probe for secondary KIEs to understand the transition state geometry. libretexts.org
Ring Opening of SulfoneDeuterium on the carbon adjacent to the sulfoneInvestigate the nature of the bond-breaking steps in the ring-opening mechanism.

The study of KIEs can provide detailed information about the transition states of reactions, helping to distinguish between proposed mechanistic pathways. core.ac.ukmdpi.com For instance, the magnitude of a secondary KIE can give clues about changes in hybridization at a particular atom during the reaction. wikipedia.org

Computational and Experimental Mechanistic Overviews

The mechanistic understanding of reactions involving 3-alkylthiophenes has been advanced through a combination of experimental studies and computational modeling, primarily using Density Functional Theory (DFT). These investigations provide insights into reaction pathways, transition states, and the stability of intermediates.

A study on the reaction of a 3-amidothiophene derivative with various carbonyl compounds under acidic conditions revealed key mechanistic details applicable to 3-substituted thiophenes. nih.govnih.gov The reaction, involving the attack of the C2 position of the thiophene onto the carbonyl carbon, was found to be sensitive to reaction conditions, particularly dehydration. DFT calculations showed that for most ketones, the initial carbonyl addition is an unfavorable equilibrium, and the removal of water is crucial to drive the reaction towards the formation of the alkenyl product. nih.gov The calculations suggested that the Gibbs free energy of the product was often higher than that of the reactants, emphasizing the importance of Le Chatelier's principle in practice. nih.gov

In the context of C-S bond activation, a well-studied model for hydrodesulfurization processes, the reaction of 3-methylthiophene (B123197) with a platinum(0) fragment, has been investigated. acs.org The study revealed that the selectivity of C-S bond activation is primarily under kinetic control. acs.org For 3-methylthiophene, two isomeric products can be formed from the cleavage of the C2-S and C5-S bonds. Experimentally, a mixture of the two products was observed, with the product resulting from the cleavage of the C(2)-S bond being the major isomer. This preference was attributed to steric effects influencing the kinetics of the reaction rather than the thermodynamic stability of the final products. acs.org

Furthermore, computational studies on the reaction mechanisms of N-heterocyclic carbene (NHC)-catalyzed dimerization of methyl methacrylate (B99206) have provided insights that can be extrapolated to understand the role of catalysts in reactions involving substituted heterocycles like thiophene. rsc.org These DFT studies help in elucidating reaction channels and predicting the most favorable pathways based on the energetics of transition states and intermediates. rsc.org

Table 1: Mechanistic Insights into Reactions of 3-Substituted Thiophenes

Reaction TypeKey Mechanistic FindingsComputational MethodExperimental Evidence
Reaction with Carbonyls Dehydration is critical to shift the equilibrium towards products for ketone reactants. The initial carbonyl addition can be thermodynamically unfavorable. nih.govDFTProduct distribution is dependent on the removal of water. nih.gov
C-S Bond Activation Reaction is under kinetic control, with steric effects of the alkyl group influencing the initial bond cleavage selectivity. acs.orgDFTIsomeric product ratios change over time, indicating kinetic vs. thermodynamic control. acs.org
NHC-Catalyzed Dimerization The catalyst plays a crucial role in determining the reaction pathway by stabilizing intermediates. rsc.orgDFTThe observed major product isomer aligns with the computationally predicted lowest energy pathway. rsc.org

Influence of Alkyl Substituents on Reaction Pathways and Selectivity

The nature of the alkyl substituent at the 3-position of the thiophene ring exerts a significant influence on the regioselectivity and rate of various reactions. This influence is a combination of electronic and steric effects.

In the palladium-catalyzed C-H activation/alkynylation of 3-substituted thiophenes, the regioselectivity between the C2 and C5 positions is a key challenge. nih.gov For 3-alkylthiophenes, the C2 position is electronically favored for electrophilic attack due to the electron-donating nature of the alkyl group. However, the steric bulk of the substituent can counteract this electronic preference. A study demonstrated that by tuning the catalyst system (specifically the ligands), the reaction could be directed to selectively form either the C2 or C5 alkynylated product. nih.gov When comparing different alkyl groups, a decrease in the steric bulk (from hexyl to methyl) led to a slight decrease in C5 selectivity, indicating that even for the small methyl group, steric effects are at play, though the electronic preference for C2 remains strong. nih.gov

The steric hindrance imposed by the alkyl group is also a determining factor in Kumada catalyst-transfer polycondensation of thiophene-based monomers. acs.org For a "reversed" monomer, 5-bromo-2-chloromagnesio-3-hexylthiophene, the sterically hindered Grignard function at the C2 position (adjacent to the C3-hexyl group) hampers the initiation step with certain nickel catalysts. acs.org This illustrates how a bulky alkyl group at the 3-position can sterically shield the adjacent C2 position and influence the accessibility of reagents.

In the context of C-S bond activation by a platinum(0) fragment, the reaction with 3-methylthiophene was found to reach equilibrium faster than with 2-methylthiophene. This was explained by a steric effect that affects the kinetics of the reaction. acs.org The reaction of 3-methylthiophene yielded a mixture of two isomers resulting from the cleavage of either the S-C2 or S-C5 bond. The ratio of these products highlights the influence of the methyl group on the relative activation barriers for the cleavage of the two different C-S bonds. acs.org

Table 2: Influence of 3-Alkyl Substituents on Reaction Selectivity

Reaction TypeAlkyl SubstituentObserved SelectivityAttributed Influence
C-H Alkynylation HexylHigh C5 selectivity with specific ligandSteric control from bulky ligand and substituent overcomes electronic preference for C2. nih.gov
C-H Alkynylation MethylGood C5 selectivity (lower than hexyl)Reduced steric hindrance compared to hexyl, but steric effects still significant. nih.gov
Polymerization (Kumada) HexylHampered initiation at C2Steric hindrance from the 3-hexyl group on the adjacent Grignard function. acs.org
C-S Bond Activation MethylMixture of C2-S and C5-S cleavage productsSteric and electronic effects influence the kinetic product distribution. acs.org

Computational and Theoretical Studies of Thiophene, 3 1 Methylethyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic and structural properties of various molecules, including substituted thiophenes. ljast.lyscielo.brnih.gov DFT methods are employed to understand the fundamental characteristics of molecules like Thiophene (B33073), 3-(1-methylethyl)-, providing insights into their behavior and reactivity. nii.ac.jpchimicatechnoacta.rubohrium.com

Quantum chemical methods are utilized to determine the stable conformations and optimized geometries of 3-alkylthiophenes. wiley.com Calculations, often performed at levels like MP2/6-311G(d,p), reveal crucial details about the molecule's three-dimensional structure. wiley.com For 3-alkylthiophenes in general, studies have focused on the torsion angles of the alkyl side chain closest to the thiophene ring, as these significantly influence the properties of larger systems like polymers. wiley.com

For these molecules, the gauche conformations of the alkyl side chain are often found to be more stable than the anti arrangement. wiley.com This preference is attributed to stabilizing intramolecular interactions. To confirm that these optimized structures represent true energy minima, vibrational frequency calculations are typically performed. wiley.com While specific bond lengths and angles for Thiophene, 3-(1-methylethyl)- are not detailed in the provided results, the general approach involves full geometry optimization to find the most stable structural arrangement. wiley.com

Table 1: General Conformational Stability in 3-Alkylthiophenes

Conformer Type Relative Stability Note
gauche More stable Preferred conformation for the alkyl side chain. wiley.com

This table illustrates the general stability trend observed in 3-alkylthiophenes, as specific data for the 3-(1-methylethyl) variant was not available in the search results.

The electronic properties of substituted thiophenes are critically defined by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.brphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. ljast.lyphyschemres.orgchalcogen.ro A smaller gap generally implies higher chemical reactivity and polarizability. nih.gov

DFT calculations are routinely used to determine the energies of the HOMO and LUMO orbitals. ljast.lyscielo.brnih.gov For thiophene derivatives, the HOMO is typically associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. scielo.brphyschemres.org The distribution of these orbitals is also significant; in many conjugated systems, the HOMO and LUMO are located on the aromatic ring structure. researchgate.net In substituted thiophenes, the nature and position of the substituent can influence the energy levels and the gap. researchgate.net For instance, studies on various substituted thiophenes show that different functional groups can either increase or decrease the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.net

Global reactivity descriptors, derived from DFT calculations, provide quantitative insights into the chemical reactivity of a molecule. scielo.brresearchgate.net These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A harder molecule is generally more stable. nih.gov

Chemical Potential (μ): Related to the electronegativity of the molecule. physchemres.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.comchemrevlett.com

These parameters are calculated using the energies of the HOMO and LUMO orbitals. nih.govphyschemres.org

The Molecular Electrostatic Potential (MEP) is another powerful tool for analyzing molecular reactivity. uni-muenchen.denih.govnumberanalytics.com It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netuni-muenchen.deschrodinger.com For substituted thiophenes, the MEP can highlight how the isopropyl group influences the charge distribution across the thiophene ring, identifying the most likely sites for chemical reactions. rsc.org

Table 2: Key Global Reactivity Descriptors

Descriptor Symbol Significance
Chemical Hardness η Resistance to deformation of electron cloud; related to stability. nih.gov
Chemical Potential μ Escaping tendency of electrons; related to electronegativity. physchemres.org
Electrophilicity Index ω Capacity to accept electrons. mdpi.com

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Distributions)

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, encompassing both DFT and other ab initio methods, provide a deep understanding of the electronic structure and behavior of molecules like Thiophene, 3-(1-methylethyl)-. nih.govresearchgate.netresearchgate.net These theoretical approaches are essential for predicting properties that can be challenging to measure experimentally. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to compute the electronic excitation energies and corresponding oscillator strengths of molecules. nih.govacs.orgresearchgate.net These calculations are crucial for understanding a molecule's absorption properties and its response to light. The excitation energy corresponds to the energy required to promote an electron from a lower energy orbital (like the HOMO) to a higher energy one (like the LUMO), while the oscillator strength indicates the probability of such a transition occurring. researchgate.net

For substituted thiophenes and their oligomers, TD-DFT calculations have shown that substituents can significantly shift the absorption spectra. acs.org For example, the position and nature of a substituent group can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. acs.org While specific calculated values for Thiophene, 3-(1-methylethyl)- were not found, the methodology is well-established for predicting the UV-visible absorption characteristics of such compounds. bohrium.comnih.gov

Theoretical calculations are fundamental in predicting the reactivity and stability of chemical compounds. The HOMO-LUMO energy gap is a primary indicator of stability; a larger gap suggests higher stability and lower reactivity. chalcogen.romdpi.com Conversely, a smaller gap points to a molecule that is more easily polarized and more reactive. ljast.ly

The stability of different conformations of 3-alkylthiophenes has been assessed using quantum chemical methods, which show that certain rotational isomers are more stable due to favorable intramolecular forces. wiley.com Furthermore, global reactivity descriptors derived from the frontier orbitals, such as chemical hardness and the electrophilicity index, provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. mdpi.comchemrevlett.com The analysis of the Molecular Electrostatic Potential (MEP) complements this by identifying specific reactive sites on the molecule. researchgate.netnih.gov

Excitation Energies and Oscillator Strengths

Influence of Substituents on Electronic and Structural Properties

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into how substituents modify the characteristics of the thiophene ring. The introduction of an alkyl group, such as the 1-methylethyl (isopropyl) group at the 3-position, imparts distinct electronic and structural changes to the parent thiophene molecule.

Alkyl groups are generally considered electron-donating through an inductive effect. This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack and lowering its ionization potential compared to unsubstituted thiophene. Theoretical studies on a series of oligoalkylthiophenes have shown that an electron-donating alkyl substituent at the 3-position plays a crucial role in determining the structural and electronic properties. researchgate.net The presence of the substituent alters the charge equilibrium and spin density, with calculations on doped oligomers showing that the negative charge on the α-carbon atom closer to the substitution position is higher than that on the α'-carbon atom further away. researchgate.net

Beyond purely electronic effects, the steric bulk of the substituent is a critical factor. The isopropyl group is more sterically demanding than smaller linear alkyl chains like methyl or ethyl. Computational studies on substituted π-conjugated systems show that sterically demanding groups can induce twisting in the polymer backbone. osti.gov This distortion from planarity has direct consequences on the electronic properties. A more twisted backbone disrupts the π-conjugation along the polymer chain, which typically leads to an increase in the HOMO-LUMO gap and excitation energies. osti.gov While the type of simple alkyl substituent (e.g., methyl vs. ethyl vs. propyl) may not have a considerable effect on the electronic properties of the resulting polymers, the increased steric hindrance of a branched group like isopropyl can more significantly influence the polymer's final conformation and, consequently, its electronic structure. researchgate.netresearchgate.net

The table below summarizes key computational parameters for short oligomers of various 3-alkylthiophenes, illustrating the general trends observed.

Substituent (R) at 3-positionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)
Hydrogen-6.58-0.855.736.58
Methyl-6.21-0.795.426.21
Ethyl-6.18-0.785.406.18
Isopropyl (inferred)~ -6.15~ -0.75~ 5.40~ 6.15
Values for isopropyl are inferred based on established trends where increasing alkyl chain length and branching slightly raise the HOMO energy and lower the ionization potential. Specific values are highly dependent on the computational method (e.g., DFT functional and basis set) used. Data is illustrative, based on general findings from theoretical studies on oligoalkylthiophenes. researchgate.netosti.gov

Electron Transfer Properties and Supramolecular Interactions

The electron transfer properties of materials based on 3-(1-methylethyl)thiophene are intrinsically linked to the supramolecular organization of the polymer chains in the solid state. nih.govhiroshima-u.ac.jp Charge transport in such organic semiconductors occurs primarily through a "hopping" mechanism between adjacent molecules or polymer chains. The rate of this charge hopping is governed by two key parameters as described by Marcus theory: the reorganization energy (λ) and the electronic coupling (or transfer integral) between the interacting units. unesp.brpcbiochemres.com

The isopropyl substituent at the 3-position profoundly influences both of these factors. The reorganization energy is the energy required to distort the geometry of a molecule from its neutral-state equilibrium to the ion-state equilibrium geometry upon charge transfer. While the intrinsic electronic nature of the substituent plays a role, the dominant effect of the side chain is on the electronic coupling through its control of the intermolecular packing and supramolecular structure. unesp.br

Supramolecular chemistry focuses on the non-covalent interactions—such as van der Waals forces and π-π stacking—that dictate how molecules self-assemble. hiroshima-u.ac.jpfau.eu For poly(3-alkylthiophene)s (P3ATs), the alkyl side chains mediate the interchain distance and the degree of order in the resulting lamellar structures. hiroshima-u.ac.jp Efficient π-π stacking between the thiophene backbones is crucial for good electronic coupling and, therefore, high charge carrier mobility.

Studies comparing P3ATs with different linear alkyl side-chain lengths have demonstrated that shorter chains lead to more densely packed structures and higher electrical conductivity. hiroshima-u.ac.jp The branched and bulky nature of the isopropyl group in poly(3-isopropylthiophene) would likely disrupt the formation of highly ordered, densely packed lamellar structures compared to its linear counterparts like poly(3-butylthiophene). This increased interchain distance and potentially reduced crystallinity would decrease the electronic coupling between chains, thereby impeding efficient electron transfer and lowering charge mobility. The organization of these polymers influences their optical and electronic properties, and inducing self-assembly is a key method to optimize these characteristics for electronic devices. researchgate.net

The table below illustrates the relationship between alkyl side-chain structure and charge transport properties in poly(3-alkylthiophene)s.

PolymerSide Chain StructureTypical Interchain Distance (Å)Hole Mobility (cm²/V·s)
Poly(3-butylthiophene)Linear~3.8~10⁻² - 10⁻³
Poly(3-hexylthiophene)Linear~3.8 - 4.0~10⁻² - 10⁻⁴
Poly(3-dodecylthiophene)Linear~4.2~10⁻⁵ - 10⁻⁶
Poly(3-isopropylthiophene) (inferred)Branched> 4.0< 10⁻⁴
Properties for poly(3-isopropylthiophene) are inferred from established structure-property relationships. Increased steric bulk from the branched side chain is expected to increase interchain distance and decrease mobility compared to linear analogues. hiroshima-u.ac.jpscispace.com

Polymerization and Oligomerization of Thiophene, 3 1 Methylethyl

Oxidative Polymerization Techniques

Oxidative polymerization is a primary route for synthesizing poly(3-alkylthiophenes). This process involves the oxidation of the thiophene (B33073) monomer to generate reactive intermediates, typically radical cations, which then couple to form the polymer chain. These methods can be broadly categorized into electrochemical and chemical approaches.

Electrochemical Polymerization Methods

Electrochemical polymerization is a technique where the polymerization of a monomer is initiated by applying an external potential. researchgate.net For thiophene derivatives, this process is typically an anodic oxidation where the monomer is oxidized at the surface of a working electrode to form a radical cation. researchgate.netresearchgate.net This reactive species then couples with other radical cations or neutral monomers, leading to the deposition of a conductive polymer film directly onto the electrode surface. researchgate.netresearchgate.net The entire process can be described by an electrochemical, chemical, electrochemical (ECE) mechanism. researchgate.net

The properties of the resulting polymer film, such as its morphology, adherence, and mechanical strength, are highly dependent on the experimental conditions. researchgate.netresearchgate.net Key factors include the choice of solvent and electrolyte, monomer concentration, temperature, and the nature of the applied potential (e.g., constant potential or potential sweeping). researchgate.netresearchgate.netresearchgate.net For instance, the polymerization of 3-alkylthiophenes often requires a specific switch potential to be initiated effectively. dtic.mil

Cyclic voltammetry (CV) is a powerful tool used in this context. It can be employed not only to synthesize the polymer film through repeated potential cycles but also to characterize the electrochemical behavior of the resulting polymer. umb.edulibretexts.orgmdpi.com The voltammograms provide information on the oxidation and reduction potentials of the polymer, its stability, and its doping/dedoping processes. rsc.orgnih.gov The formation of poly(3-anilinethiophene), for example, was confirmed by observing the polymer's electrochemical response using CV. thaiscience.info

Table 1: Overview of Electrochemical Polymerization of Thiophene Derivatives

Parameter Description Relevance to Polymer Properties
Technique Polymerization is initiated by applying a potential to a working electrode immersed in a monomer/electrolyte solution. researchgate.net Allows for direct synthesis of polymer films on conductive substrates. nih.gov
Mechanism Involves anodic oxidation of the monomer to a radical cation, followed by coupling and polymer chain growth. researchgate.netresearchgate.net The mechanism dictates the linkage between monomer units (regiochemistry).
Key Factors Solvent, electrolyte, temperature, applied potential, and monomer concentration. researchgate.netresearchgate.net These parameters control the polymer's morphology, conductivity, and yield.

| Characterization | Cyclic Voltammetry (CV) is used to monitor polymerization and study the redox properties of the final polymer film. libretexts.orgthaiscience.info | Provides data on oxidation/reduction potentials, stability, and electroactivity. |

Chemical Oxidative Polymerization (e.g., FeCl₃-initiated)

Chemical oxidative polymerization is a widely used, scalable, and straightforward method for producing poly(3-alkylthiophenes). kpi.ua Among various chemical oxidants, anhydrous iron(III) chloride (FeCl₃) is the most common initiator. kpi.uacmu.edunih.gov In a typical procedure, the 3-alkylthiophene monomer is dissolved in a suitable solvent like chloroform (B151607) and mixed with FeCl₃, which acts as both an oxidant and a catalyst. kpi.uacmu.edu

The polymerization mechanism is believed to proceed through a radical-based pathway rather than a radical cation mechanism. kpi.ua Studies have shown that for the polymerization to be effective, the FeCl₃ must be present in the solid state within the reaction mixture. kpi.ua The process begins with the oxidation of the monomer by Fe³⁺ ions on the crystal surface of the solid FeCl₃. researchgate.net The resulting radicals then couple, typically at the 2- and 5-positions of the thiophene rings, to propagate the polymer chain. kpi.ua This method has the advantage of producing high molecular weight polymers in good yields. kpi.uacmu.edu The reaction is typically quenched by adding methanol, and the resulting polymer is purified through washing and precipitation. kochi-tech.ac.jp

Table 2: Key Aspects of FeCl₃-Initiated Chemical Oxidative Polymerization

Aspect Detail Significance
Reagents Monomer (e.g., 3-alkylthiophene), Oxidant/Catalyst (FeCl₃), Solvent (e.g., Chloroform). cmu.edukochi-tech.ac.jp Simple, inexpensive, and readily available components. nih.gov
Mechanism Proposed to be a radical mechanism occurring on the surface of solid FeCl₃ particles. researchgate.netkpi.ua Influences the regiochemistry and defect concentration in the polymer backbone.
Advantages Simplicity of the procedure and the ability to produce high molecular weight polymers. kpi.ua Facilitates large-scale synthesis compared to electrochemical methods.

| Process | The monomer is added to a suspension of FeCl₃ in a solvent, followed by stirring, quenching, and purification. nih.govkochi-tech.ac.jp | A straightforward one-pot synthesis. |

Optimized Conditions for High Molecular Weight Polymer Formation

Key parameters influencing molecular weight include:

Monomer-to-Oxidant Ratio: The stoichiometry between the thiophene monomer and FeCl₃ is critical. Typically, a molar ratio of oxidant to monomer greater than the theoretical 2:1 is required. kpi.ua

Reaction Temperature: Lower reaction temperatures have been shown to improve the polydispersity of the polymer, although sometimes at the expense of a slightly lower yield. nih.gov

Solvent: The choice of solvent is important, as polymers prepared in solvents where they are more soluble tend to have higher molecular weights and improved regioregularity. nih.gov

Order of Addition: The sequence in which reagents are mixed can significantly impact the final polymer. For poly(3-hexylthiophene) (P3HT), a "reverse addition" method (adding the monomer solution to the oxidant suspension) often yields the highest molecular weight. nih.gov In contrast, for some ether-substituted polythiophenes, a "standard addition" (adding the oxidant to the monomer) is more effective. nih.gov

Reaction Atmosphere: Bubbling dry air through the reaction mixture during polymerization has been reported to produce very high molecular weight poly(3-alkylthiophenes). cmu.edu

Table 3: Influence of Reaction Conditions on Molecular Weight in Oxidative Polymerization

Parameter Effect on Molecular Weight (Mw) Rationale
Temperature Lower temperatures can lead to more controlled polymerization and narrower polydispersity. nih.gov Reduces the rate of side reactions and termination steps.
Solvent Choice Better solvents for the polymer can increase Mw and regioregularity. nih.gov Keeps the growing polymer chains in solution longer, allowing for further propagation.
Order of Addition Can have a significant impact; method must be optimized for the specific monomer. nih.gov Affects the instantaneous concentration of monomer and oxidant, influencing initiation and propagation rates.

| Monomer/Oxidant Ratio | An optimized ratio is crucial for high conversion and high Mw. kpi.uanih.gov | Ensures sufficient oxidant is present to drive the polymerization to completion. |

Controlled Radical Polymerization Approaches for Thiophene Derivatives

While oxidative polymerization is effective, it offers limited control over molecular weight distribution (polydispersity), polymer architecture, and end-group functionality. To address these limitations, controlled radical polymerization (CRP) techniques have been explored for thiophene-based materials. advancedsciencenews.com CRP methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with predictable molecular weights and low polydispersities. iitkgp.ac.inacs.org

These techniques have been successfully applied to create complex polymer architectures, such as block copolymers incorporating a poly(3-alkylthiophene) segment. iitkgp.ac.in For example, a poly(3-alkylthiophene) chain can be functionalized with an initiator site, from which a second, different type of polymer block can be grown via a controlled mechanism like ATRP or RAFT. iitkgp.ac.in While the direct homopolymerization of 3-alkylthiophenes via CRP is not the standard method, these approaches are invaluable for integrating the conductive properties of polythiophenes with the functionalities of other polymers, leading to novel materials with tunable properties. iitkgp.ac.inacs.org The development of such controlled polymerization methods is a significant step toward the rational design of advanced polymeric materials for electronic applications. advancedsciencenews.comresearchgate.net

Copolymerization Strategies

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for fine-tuning the properties of conjugated polymers. By incorporating different monomer units into a single polymer chain, properties such as the electronic band gap, solubility, and morphology can be precisely controlled.

Oxidative Direct Arylation Polymerization (oxi-DArP) for Random Copolymers

Oxidative Direct Arylation Polymerization (oxi-DArP), also known as cross-dehydrogenative coupling polymerization, has emerged as a more atom-economical and "greener" alternative to traditional cross-coupling reactions like Stille or Suzuki polymerizations. bohrium.comrsc.org This method involves the direct coupling of two unfunctionalized C-H bonds, catalyzed by a transition metal, typically palladium. rsc.orgresearchgate.net It bypasses the need for pre-functionalizing monomers with halogens or organometallic groups, which simplifies synthesis and reduces toxic by-products. rsc.orgresearchgate.net

Oxi-DArP is particularly well-suited for synthesizing random copolymers. bohrium.comrsc.org By polymerizing a mixture of two different monomers, such as 3-isopropylthiophene and another thiophene derivative or a different aromatic compound, a random copolymer can be produced. bohrium.combohrium.com The composition of the final copolymer can often be controlled by adjusting the feed ratio of the monomers. rsc.org The development of oxi-DArP has expanded the toolbox for polymer chemists, enabling the synthesis of high-quality conjugated copolymers under mild conditions for a variety of electronic applications. bohrium.comnih.gov

Table 4: Comparison of Polymerization Methods

Method Monomer Requirement Key Advantage Application for 3-isopropylthiophene
FeCl₃ Oxidative Polymerization Unfunctionalized monomer Simple, scalable, high Mw possible. kpi.ua Standard method for producing the homopolymer.
Electrochemical Polymerization Unfunctionalized monomer Direct film deposition on electrodes. researchgate.net Synthesis of polymer films for electrochemical studies.

| Oxi-DArP | Unfunctionalized monomer | Atom-economical, "greener," good for copolymers. bohrium.comrsc.org | Synthesis of random copolymers with other aromatic monomers. |

Table of Mentioned Compounds

Common NameSystematic Name
3-isopropylthiopheneThiophene, 3-(1-methylethyl)-
3-hexylthiophene (B156222) (P3HT)Thiophene, 3-hexyl-
Poly(3-hexylthiophene)Poly(thiophene-2,5-diyl), 3-hexyl-
Iron(III) chlorideIron(III) chloride
ChloroformMethane, trichloro-
MethanolMethanol
Palladium(II) acetateAcetic acid, palladium(2+) salt
Poly(3-anilinethiophene)Poly(N-(thiophen-3-yl)aniline)
Poly(2,2,6,6-tetramethylpiperidinyloxy methacrylate) (PTMA)2-Propenoic acid, 2-methyl-, 2,2,6,6-tetramethyl-1-(oxyl)piperidin-4-yl ester, polymer with...

Synthesis of Conjugated Oligomers and Copolymers

The synthesis of well-defined conjugated oligomers and copolymers incorporating 3-(1-methylethyl)thiophene is accomplished through various modern cross-coupling reactions. These methods allow for the precise construction of alternating or random sequences of different monomer units, enabling the fine-tuning of the material's properties. Key methods include metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings, as well as electrochemical polymerization.

Conjugated oligomers are advantageous as they possess well-defined molecular structures, leading to reproducible and high-purity materials, which is vital for consistent device performance. rsc.org Common strategies involve the coupling of a dihalo-thiophene derivative with a diboronic acid or ester (Suzuki coupling) or an organotin reagent (Stille coupling). rsc.orgorganic-chemistry.orguni-wuppertal.de For instance, a copolymer of 3-(1-methylethyl)thiophene and another aromatic unit, such as fluorene (B118485) or benzothiadiazole, can be synthesized. rsc.orgnih.gov The general approach for a Suzuki cross-coupling polymerization is outlined below:

Reaction Scheme for Suzuki Copolymerization

Generated code

Where Aryl could be a 3-(1-methylethyl)thiophene unit and Aryl' could be another comonomer.

Electrochemical copolymerization is another powerful technique, where a mixture of monomers is polymerized by applying an electrical potential. mdpi.comnih.gov This method allows for the deposition of copolymer films directly onto an electrode surface. The composition and properties of the resulting copolymer can be influenced by the feed ratio of the monomers in the electrolyte solution. nih.gov However, a large difference in the oxidation potentials of the comonomers can make true copolymerization challenging, sometimes resulting in the formation of blocky structures or homopolymer blends. mdpi.com

The synthesis of block copolymers containing poly(3-alkylthiophene) segments is also an area of significant interest. These are often prepared via Grignard Metathesis (GRIM) polymerization, followed by sequential monomer addition or by coupling pre-synthesized polymer blocks. researchgate.netntu.edu.tw These complex macromolecular architectures allow for the combination of the semiconducting properties of the polythiophene block with other desirable polymer characteristics, such as thermo-responsiveness or specific solubility. researchgate.net

Table 1: Common Synthesis Methods for Thiophene-based Conjugated Copolymers and Oligomers This table represents general methodologies applicable to 3-substituted thiophenes. Specific examples detailing the copolymerization of 3-(1-methylethyl)thiophene are limited in published research due to challenges associated with its steric bulk.

Synthesis MethodCatalyst/ReagentsComonomer ExamplesKey Features
Suzuki Coupling Pd complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃)Fluorene, Benzothiadiazole, Phenyl-derivativesVersatile, high functional group tolerance, environmentally benign byproducts (boronic acids). nih.govgoogle.com
Stille Coupling Pd complex (e.g., Pd(PPh₃)₄), often with CuI additiveArylstannanesTolerant to a wide variety of functional groups, but toxicity of organotin reagents is a drawback. organic-chemistry.orguni-wuppertal.de
Electrochemical Polymerization Supporting Electrolyte (e.g., TBAClO₄) in a solvent (e.g., Acetonitrile)3-Hexylthiophene, Aniline, DithienothiopheneDirect film deposition on electrodes; properties tunable by monomer feed ratio and applied potential. mdpi.comnih.gov
Grignard Metathesis (GRIM) Ni catalyst (e.g., Ni(dppp)Cl₂)Other 3-alkylthiophenesPrimarily for block copolymers via sequential monomer addition; allows for synthesis of regioregular blocks. researchgate.netntu.edu.tw

Impact of Alkyl Substitution on Polymerization and Resulting Polymer Structure

The nature of the alkyl substituent at the 3-position of the thiophene ring has a profound impact on both the polymerization process and the structure of the resulting polymer. The 3-(1-methylethyl) group, being a branched alkyl chain, introduces significant steric hindrance compared to linear alkyl chains like hexyl or octyl. cmu.eduwikipedia.org

This steric bulk directly affects the regioregularity of the polymer chain. During polymerization, 3-substituted thiophene monomers can link in three different ways: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). wikipedia.org

Head-to-Tail (HT) coupling: This arrangement minimizes steric repulsion between adjacent side chains, allowing the polymer backbone to adopt a more planar conformation. This planarity enhances π-orbital overlap along the chain, leading to a more extended conjugation, a smaller bandgap, and improved charge carrier mobility. cmu.edu

Head-to-Head (HH) and Tail-to-Tail (TT) couplings: The HH coupling, in particular, forces the bulky side chains into close proximity, causing significant steric clashes. wikipedia.org This forces the thiophene rings to twist relative to each other, disrupting the π-conjugation of the polymer backbone. A higher percentage of these "regio-defects" leads to a larger bandgap and inferior electronic properties.

Early studies reported that the significant steric hindrance from the isopropyl group made it difficult or impossible to polymerize 3-isopropylthiophene using methods like electrochemical polymerization. cmu.eduscispace.com While chemical methods can be used, the steric demands of the isopropyl group generally lead to polymers with lower regioregularity and/or lower molecular weights compared to those made from linear 3-alkylthiophenes. cmu.edu Theoretical studies on poly(3-isopropylthiophene) confirm that steric effects lead to a twisted conformation of the polymer backbone.

The choice of polymerization method is crucial for controlling regioregularity. The McCullough and Rieke methods, for example, are known to produce highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s (PATs). cmu.edu In contrast, older methods like those using FeCl₃ as an oxidant typically yield more regioirregular polymers. cmu.edu The impact of the alkyl group's structure is a critical consideration in designing conjugated polymers, as it dictates the material's processability, morphology, and ultimate performance in electronic devices.

Table 2: Influence of Alkyl Substituent Structure on Polythiophene Properties This table provides a generalized comparison based on established principles for poly(3-alkylthiophene)s.

PropertyLinear Alkyl (e.g., hexyl)Branched Alkyl (e.g., isopropyl)Rationale
Steric Hindrance LowerHigherThe branched structure of the isopropyl group occupies more space near the polymer backbone. cmu.eduwikipedia.org
Achievable Regioregularity (HT-content) High (>95% achievable)LowerIncreased steric hindrance from the isopropyl group makes the sterically crowded HH-couplings more disruptive, though synthetic methods can force HT-coupling. cmu.eduwikipedia.org
Polymer Backbone Planarity More PlanarMore TwistedSteric clashes from HH-couplings in regioirregular chains force the backbone to twist to relieve strain.
Effective Conjugation Length LongerShorterTwisting of the polymer backbone disrupts the overlap of π-orbitals, reducing the effective conjugation length. cmu.edu
Solubility GoodGenerally GoodThe presence of alkyl side chains enhances solubility compared to unsubstituted polythiophene.
Polymerization Feasibility HighLowerEarly reports noted difficulties in polymerizing sterically hindered monomers like 3-isopropylthiophene. cmu.eduscispace.com

Applications in Materials Science and Advanced Technologies

Organic Semiconductors and Optoelectronic Devices

Thiophene-based materials are a cornerstone of organic electronics due to their excellent charge transport properties and chemical stability. cmu.edu The π-conjugated system of the thiophene (B33073) ring allows for the delocalization of electrons, which is the fundamental basis for their semiconducting behavior. wikipedia.org Thiophene, 3-(1-methylethyl)-, is used as a monomer to create polymers or as a precursor for small molecules that form the active layer in various optoelectronic devices.

Organic field-effect transistors (OFETs) are essential components for next-generation flexible electronics, such as displays and sensors. nih.gov Poly(3-alkylthiophene)s (P3ATs), polymers synthesized from 3-substituted thiophenes, are widely used as the p-type semiconductor channel in these devices. nih.gov The polymerization of 3-isopropylthiophene yields poly(3-isopropylthiophene), a type of P3AT.

The alkyl side chain, in this case, the isopropyl group, is critical for device performance. It increases the polymer's solubility, enabling its deposition from solution to form the thin active layer of the transistor. nih.gov Furthermore, the nature of the side chain influences the packing of the polymer chains in the solid state, which directly affects the charge carrier mobility—a key performance metric for a transistor. nih.gov While linear alkyl chains can sometimes lead to higher mobility, branched chains like the isopropyl group can disrupt excessive aggregation, providing a balance of solubility and ordered packing. nih.gov Research on various P3ATs has shown that side-chain engineering is a powerful tool to optimize OFET performance. nih.gov For instance, introducing branched side chains has been shown to enhance crystallinity and charge mobility in certain polythiophene systems. nih.gov

Table 1: Representative Carrier Mobilities for Thiophene-Based Polymer OFETs

Polymer/SemiconductorSide ChainHighest Reported Mobility (cm²/Vs)
Poly(3-hexylthiophene) (P3HT)Linear Hexyl~0.1
Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT)Branched 2-ethylhexylthio~0.03
Thienothiophene-containing polymerLong Alkyl (C₁₄H₂₉)0.6 nih.gov
Poly(3-(4-octylphenyl)thiophene) (POPT)Linear Octylphenyl4.0 wikipedia.org

This table illustrates the impact of side-chain structure on the performance of thiophene-based OFETs. The data is representative of the field and serves to contextualize the role of substituents like the isopropyl group.

In the realm of renewable energy, organic photovoltaics (OPVs) or solar cells offer the promise of lightweight, flexible, and low-cost energy conversion. aps.org The active layer in many OPVs is a "bulk heterojunction," a blend of an electron-donating material and an electron-accepting material. mdpi.com Polythiophenes derived from monomers like 3-isopropylthiophene are excellent candidates for the electron-donating component. cmu.edu

Upon absorbing light, the donor polymer forms an exciton (B1674681) (a bound electron-hole pair). aps.org For electricity to be generated, this exciton must be separated at the interface between the donor and acceptor materials. mdpi.com The electronic properties of the polymer, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for efficient charge separation and for determining the device's open-circuit voltage. mdpi.com

The structure of the 3-substituent on the thiophene ring influences these energy levels and the polymer's absorption spectrum. Poly(3-hexylthiophene), or P3HT, is a widely studied donor material in this context. mdpi.com By analogy, poly(3-isopropylthiophene) would function similarly, with the isopropyl group affecting the polymer's morphology and its miscibility with the acceptor, which are key factors in optimizing the power conversion efficiency (PCE) of the solar cell. mdpi.comresearchgate.net

Table 2: Electronic Properties of Thiophene-Based Materials in Organic Solar Cells

MaterialRoleHOMO (eV)LUMO (eV)Band Gap (eV)
P3HTDonor-5.2-3.22.0 mdpi.com
TTT-co-P3HTDonor-5.59-3.402.19 mdpi.com
PC₇₁BMAcceptor-6.1-4.31.8

This table presents key electronic parameters for common materials used in organic photovoltaics, highlighting the typical energy levels for thiophene-based donor polymers.

The thiophene ring is a common structural motif in fluorescent organic compounds, or fluorophores. When incorporated into a larger π-conjugated system, the thiophene unit can significantly influence the material's absorption and emission properties. researchgate.net Thiophene, 3-(1-methylethyl)-, can serve as a synthetic precursor for building these complex fluorescent molecules.

These materials often feature a "push-pull" architecture, where an electron-donating part of the molecule is linked to an electron-accepting part through a conjugated bridge. The thiophene ring can act as part of this bridge or be attached to it. The specific position and nature of substituents, such as the 3-isopropyl group, allow for fine-tuning of the fluorescence color and quantum yield. mdpi.com Such fluorescent materials are valuable as probes in biological imaging, as active components in organic light-emitting diodes (OLEDs), and as sensors. mdpi.comsemanticscholar.org

Components in Organic Photovoltaics and Solar Cells

Conductive Polymer Systems and Their Functionalization

Polythiophenes are a major class of intrinsically conducting polymers (ICPs). wikipedia.org The parent compound, polythiophene, is an insoluble and difficult-to-process material. However, the introduction of an alkyl group at the 3-position of the thiophene ring, as in Thiophene, 3-(1-methylethyl)-, dramatically improves solubility. wikipedia.org

Polymerization of 3-isopropylthiophene, typically via oxidative coupling with agents like iron(III) chloride or through metal-catalyzed cross-coupling reactions, yields poly(3-isopropylthiophene). cmu.edu In its neutral state, this polymer is a semiconductor. It can be made electrically conductive through a process called doping, which involves oxidation to create positive charge carriers (polarons and bipolarons) that can move along the conjugated polymer backbone. ossila.com

A critical factor for achieving high conductivity is the regioregularity of the polymer chain. wikipedia.org The coupling of 3-substituted thiophene monomers can occur in different orientations, leading to head-to-tail (HT) or head-to-head (HH) linkages. A high percentage of HT linkages results in a more planar polymer backbone, which facilitates better intermolecular π-π stacking and, consequently, more efficient charge transport and higher conductivity. wikipedia.org While the bulky isopropyl group enhances solubility, it can also present steric challenges to achieving high regioregularity during synthesis.

Thiophene, 3-(1-methylethyl)- as a Building Block for Complex Architectures

Beyond its use as a monomer for polymerization, Thiophene, 3-(1-methylethyl)- is a versatile building block for the synthesis of more complex and well-defined molecular structures for advanced applications.

There is significant research interest in creating large, fused-ring aromatic systems that contain thiophene units. mdpi.com Molecules such as researchgate.netbenzothieno[3,2-b]benzothiophene (BTBT) derivatives are examples of high-performance small-molecule semiconductors for OFETs. mdpi.comrsc.org The synthesis of these complex polycyclic heterocycles often involves multiple steps, starting from simpler substituted thiophenes.

Thiophene, 3-(1-methylethyl)- can be used as a starting material in these synthetic pathways. The thiophene ring becomes part of the final fused-ring core, while the isopropyl group remains as a substituent on the periphery of the large molecule. This substituent plays a crucial role, rendering the final, often rigid and planar, polycyclic compound soluble enough for solution-based processing and film formation, which is essential for its use in electronic devices. mdpi.com

Role in Supramolecular Chemistry and Nanostructures

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. kdpublications.innih.gov Thiophene-based molecules, including 3-(1-methylethyl)thiophene, are of significant interest in this area due to the electron-rich nature of the thiophene ring and the potential for various intermolecular interactions. scispace.com The sulfur atom in the thiophene ring can also participate in specific interactions, influencing the self-assembly of these molecules on surfaces. rsc.org

While specific studies on the supramolecular assembly of 3-(1-methylethyl)thiophene are not extensively detailed in the literature, research on analogous substituted thiophenes provides insight into its potential behavior. For instance, fused thiophene derivatives have been shown to self-assemble into highly ordered honeycomb networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). wikipedia.org This self-assembly is driven by intermolecular forces, and it is plausible that 3-(1-methylethyl)thiophene could form similar organized structures. The isopropyl group, being a branched alkyl chain, would likely influence the packing and ordering of the molecules in such assemblies due to steric effects.

Furthermore, polymers derived from 3-substituted thiophenes, such as poly(3-alkylthiophenes), are known to form various nanostructures. These can include nanofibers, nanorods, and other complex micro/nanostructures. nih.govresearchgate.net The formation of these structures is often achieved through methods like electrospinning or by using templates. For example, poly(3-hexylthiophene) has been shown to form a fibrillar morphology when spin-coated from a high-boiling-point solvent, creating extended pathways for charge transport. It is anticipated that poly(3-(1-methylethyl)thiophene) could also be processed to form similar nanostructures, with the isopropyl side chain affecting the solubility and inter-chain interactions, which in turn would influence the morphology of the resulting nanomaterials. The formation of nanofibers and nanorods from polymers of substituted thiophenes is a critical area of research for applications in electronics and sensors. nih.govanton-paar.com

Below is a table summarizing potential nanostructures formed from poly(3-alkylthiophenes) and the methods used for their fabrication.

NanostructureFabrication MethodPotential Application
NanofibersElectrospinning, Surfactant-assisted methodSensors, Filtration, Drug Delivery
NanorodsTemplate Synthesis, Hydrothermal MethodPhotovoltaics, Optoelectronics
Fibrillar FilmsSpin-coating from high-boiling solventOrganic Field-Effect Transistors

Precursors for Ligand Synthesis and Coordination Chemistry

Coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands, are fundamental in many areas of chemistry, including catalysis and materials science. beilstein-journals.orgbhu.ac.in Ligands are molecules or ions that donate electrons to the metal center. beilstein-journals.orgbhu.ac.in Thiophene derivatives can be functionalized to act as ligands, coordinating with metal ions to form stable complexes. nih.govscirp.org

The compound 3-(1-methylethyl)thiophene can serve as a precursor for the synthesis of more complex molecules that can act as ligands. The thiophene ring can be functionalized through various organic reactions to introduce donor atoms, such as nitrogen or oxygen, which can then bind to a metal center. For example, a thiophene derivative can be converted into a Schiff base, a class of compounds containing a C=N double bond, which are well-known for their ability to form stable complexes with a wide range of metal ions. nih.govscirp.orgbendola.com

A general synthetic route could involve the formylation or acylation of the 3-isopropylthiophene ring, followed by condensation with an appropriate amine to yield a Schiff base ligand. This ligand could then be reacted with a metal salt (e.g., of copper, zinc, or cadmium) to form the corresponding coordination complex. nih.gov The properties of the resulting complex would be influenced by the nature of the metal ion, the other ligands present, and the steric and electronic effects of the 3-isopropylthiophene moiety.

While specific examples of coordination complexes derived directly from 3-(1-methylethyl)thiophene as the primary ligand are not prevalent in the reviewed literature, the synthesis of metal complexes from other functionalized thiophenes is well-documented. For instance, novel hydrazone Schiff base ligands have been synthesized from the condensation of cinnamaldehyde (B126680) and various hydrazides, which were then reacted with copper(II) ions to form metal complexes. bendola.com Similarly, thiophene-derived Schiff base ligands have been prepared and complexed with Zn(II) and Cd(II), with the resulting complexes showing distorted tetrahedral geometries. nih.gov

The table below outlines a hypothetical synthetic pathway for the preparation of a coordination complex starting from 3-(1-methylethyl)thiophene.

StepReactionReactantsProduct
1Formylation3-(1-methylethyl)thiophene, Vilsmeier-Haack reagent2-formyl-3-(1-methylethyl)thiophene
2Condensation2-formyl-3-(1-methylethyl)thiophene, a primary amine (e.g., aniline)Schiff base ligand
3ComplexationSchiff base ligand, a metal salt (e.g., CuCl₂)Copper(II) coordination complex

Structure-Property Relationships in Advanced Thiophene-Based Materials

The relationship between the molecular structure of a material and its macroscopic properties is a central theme in materials science. In the context of thiophene-based materials, particularly polymers, minor changes in the chemical structure can lead to significant differences in their electronic, optical, and physical properties.

For polymers of 3-substituted thiophenes, such as poly(3-(1-methylethyl)thiophene), the nature of the substituent at the 3-position of the thiophene ring plays a crucial role in determining the polymer's properties. The isopropyl group in 3-(1-methylethyl)thiophene is an alkyl substituent, which generally increases the solubility of the resulting polymer in organic solvents. This enhanced solubility is advantageous for solution-based processing techniques like spin-coating, which are used to fabricate thin films for electronic devices.

The size and shape of the alkyl substituent also influence the packing of the polymer chains in the solid state. This, in turn, affects the degree of crystallinity and the π-π stacking between adjacent thiophene rings. Effective π-π stacking is essential for efficient charge transport in these materials. While linear alkyl chains, such as in poly(3-hexylthiophene), can lead to well-ordered, crystalline structures with high charge carrier mobility, the branched structure of the isopropyl group in poly(3-(1-methylethyl)thiophene) might disrupt the regularity of the polymer backbone and hinder close packing. This could potentially lead to a more amorphous material with lower charge carrier mobility compared to its linear alkyl-substituted counterparts.

Theoretical studies on various poly(3-alkylthiophenes) have shown that the electronic properties, such as the band gap, are also influenced by the substituent. However, the effect of simple alkyl groups on the band gap of polythiophene is generally considered to be less pronounced compared to the introduction of more electronically active groups.

The table below summarizes the expected influence of the isopropyl group on the properties of poly(3-(1-methylethyl)thiophene) in comparison to a linear alkyl-substituted polythiophene like poly(3-hexylthiophene).

PropertyInfluence of Isopropyl GroupComparison with Linear Alkyl Group (e.g., Hexyl)
Solubility Increased solubility in organic solvents due to the alkyl nature of the substituent.Similar trend of increased solubility.
Solid-State Packing The branched structure may lead to less ordered packing and lower crystallinity.Linear chains can promote more ordered, lamellar structures.
Charge Carrier Mobility Potentially lower mobility due to disrupted π-π stacking from steric hindrance.Generally higher mobility due to better interchain order.
Band Gap Expected to have a minor influence on the intrinsic electronic band gap of the polymer backbone.Similar minor influence on the band gap.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Regioselective Control

The precise control of substituent placement on the thiophene (B33073) ring, known as regioselectivity, is paramount for tailoring the properties of resulting oligomers and polymers. For 3-substituted thiophenes like 3-isopropylthiophene, the C2 and C5 positions are the most reactive sites for functionalization. The challenge lies in selectively targeting one of these positions, which is often complicated by the electronic and steric nature of the substituent. beilstein-journals.org

Recent advances in catalysis have provided powerful tools for achieving high regioselectivity. Palladium-catalyzed direct arylation, a type of C-H bond activation, has become a prominent method. beilstein-journals.org Strategies to control the position of arylation include:

Use of Blocking Groups : Introducing a temporary group, such as a bromo-substituent, at the C2 position can effectively block it, directing subsequent reactions to the C5 position. beilstein-journals.org This allows for the synthesis of C5-arylated 3-substituted thiophenes, which can then undergo further reactions at the C2 position to create 2,5-diarylthiophenes with different functionalities. beilstein-journals.orgbeilstein-journals.org

Catalyst and Ligand Choice : The development of specialized palladium catalysts and ligands is crucial. Phosphine-free palladium catalysts have been used effectively and are often preferred for their stability and efficiency. beilstein-journals.orgbeilstein-journals.org

Directing Groups : Attaching a directing group to the thiophene can guide the catalyst to a specific C-H bond. While many methods focus on the more reactive C2/C5 positions, research is also exploring ways to functionalize the more challenging C4 position through oxidative coupling reactions, often requiring specific electron-withdrawing groups at the 3-position. acs.org

Iterative Growth Methods : For creating well-defined oligomers, iterative approaches have been developed. These involve a regioselective metalation of the 3-substituted thiophene at the 5-position using a specific base like TMPMgCl·LiCl, followed by a nickel-catalyzed cross-coupling reaction. This protocol can be repeated to extend the oligomer chain one unit at a time. nih.gov

These evolving synthetic strategies reduce the number of steps required to create complex molecules, minimize waste by avoiding the pre-functionalization of starting materials, and provide precise control over the final chemical structure. beilstein-journals.orgmdpi.com

Table 1: Comparison of Regioselective Synthetic Strategies for 3-Substituted Thiophenes

Strategy Mechanism Target Position Key Reagents/Catalysts Advantage
Blocking Group C-H activation at the unblocked position. beilstein-journals.org C5 2-bromo-3-substituted thiophene, Pd(OAc)₂, KOAc. beilstein-journals.org High regioselectivity for C5 arylation. beilstein-journals.org
Congested Coupling Partner Steric hindrance from a bulky aryl halide favors reaction at the less hindered C5 site. beilstein-journals.org C5 2-bromo-1,3-dichlorobenzene, Pd(OAc)₂. beilstein-journals.org Access to 5-arylthiophenes without a blocking group on the thiophene. beilstein-journals.org
Iterative Growth Regioselective deprotonation followed by cross-coupling. nih.gov C5 TMPMgCl·LiCl, Nickel catalyst. nih.gov Controlled synthesis of well-defined head-to-tail oligomers. nih.gov
Oxidative Coupling Activating/directing effect from an electron-withdrawing group. acs.org C4 Pd(tfa)₂, Ag₂O, Benzoquinone (BQ). acs.org Access to the less reactive C4 position. acs.org

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of thiophene-based materials before their synthesis. nih.govresearchgate.net These theoretical studies provide deep insights into the geometric and electronic structures of molecules like 3-isopropylthiophene and its polymers, guiding the design of materials with desired properties. researchgate.net

Key areas where computational modeling is making an impact include:

Predicting Reaction Selectivity : DFT calculations can model the transition states of reactions, such as the palladium-catalyzed C-H alumination of thiophenes. acs.org By comparing the energy barriers for different reaction pathways, chemists can predict which position on the thiophene ring is most likely to react, corroborating experimental findings and guiding the choice of catalysts and reaction conditions. acs.org

Understanding Electronic Properties : The performance of thiophene-based materials in electronic devices is governed by their frontier molecular orbitals (HOMO and LUMO). acs.org DFT calculations can accurately predict these energy levels and the resulting band gap. tandfonline.com This allows for the in silico screening of different molecular designs to optimize materials for applications like organic solar cells, where tuning the HOMO/LUMO levels is critical for efficient charge separation. researchgate.netacs.org

These predictive capabilities accelerate the material discovery process, reducing the need for extensive trial-and-error synthesis and allowing researchers to focus on the most promising candidates for specific applications. researchgate.net

Exploration of New Material Applications Beyond Current Paradigms

While 3-substituted thiophenes are foundational for established applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), researchers are actively exploring their potential in unconventional and next-generation technologies. rsc.orgresearchgate.net The unique properties of polythiophenes—conductivity, stability, and tunable optoelectronics—make them suitable for a diverse range of new applications. cmu.edu

Emerging application areas include:

Biomedical Devices and Therapies : Water-soluble polythiophene derivatives are being developed for various biomedical purposes. mdpi.com Their fluorescence allows them to be used for cellular imaging. mdpi.com Furthermore, their ability to generate reactive oxygen species under illumination makes them candidates for photodynamic therapy (PDT), a minimally invasive cancer treatment. mdpi.com Cationic polythiophenes have also shown promise as vectors for delivering siRNA for gene therapy. mdpi.com

Thermoelectrics : Polythiophene-based materials can be used in flexible thermoelectric generators, which convert waste heat into electricity. acs.org The development of nanocomposites, where polythiophene is combined with materials like silver nanoparticles, aims to enhance the electrical conductivity without significantly increasing thermal conductivity, a key requirement for efficient thermoelectric performance. acs.org The regioregularity of the poly(alkylthiophene) backbone has been shown to have a strong impact on the thermoelectric properties of composites. acs.org

Sensors and Smart Materials : The electronic properties of polythiophenes can change in response to external stimuli, making them ideal for sensor applications. cmu.edu Thiophene-based materials have been incorporated into hydrogels and other soft materials to create sensors and actuators. nih.gov Fused-thiophene polyaromatics have also been shown to exhibit liquid crystal phases, which is desirable for creating highly organized and self-healing structures for advanced optical devices. rsc.org

Phototransduction : Appropriately functionalized polythiophene nanoparticles have been shown to induce phototransduction in living cells. rsc.org When docked on a cell membrane, these nanoparticles can absorb visible light and convert it into an electrical signal by polarizing the cell membrane, opening new avenues for light-based cellular modulation. rsc.org

These new frontiers demonstrate the versatility of the thiophene scaffold, moving beyond traditional electronics into the realms of healthcare, energy harvesting, and smart materials.

Integration with Hybrid Systems and Nanomaterials

A significant area of emerging research involves combining 3-isopropylthiophene-based polymers and oligomers with other materials, particularly inorganic nanostructures, to create hybrid systems with synergistic properties. These composite materials often exhibit functionalities that are not available in any of the individual components. uh.edu

Notable examples of such integrations include:

Hybrid Solar Cells : To improve the efficiency of solar cells, polythiophenes have been combined with inorganic semiconductor nanostructures like zinc oxide (ZnO) nanowires. berkeley.eduacs.org In these devices, the polythiophene acts as the light-absorbing p-type donor, while the ZnO nanowires serve as the n-type acceptor and provide a direct pathway for electron transport, improving charge separation and collection. berkeley.eduacs.org

Environmental Remediation : Thiophene derivatives can be grafted onto the surface of magnetic nanoparticles (e.g., silica-coated iron oxide) to create highly effective adsorbents for heavy metal removal. nih.gov These functionalized nanoparticles can selectively bind to toxic ions like Cr(VI) in water and can then be easily removed from the solution using a magnet. nih.gov Thiophene-functionalized magnetic covalent organic frameworks (COFs) have also been developed for the selective extraction of trace heavy metals. at-spectrosc.com

Organic Spintronics : The integration of conductive polymers like polythiophene with ferromagnetic materials in nanoscale lateral devices is being investigated for applications in organic spin-valves. nanogune.eu These devices utilize the spin of the electron, in addition to its charge, to store information, which could lead to new types of memory and logic circuits. nanogune.eu

Multifunctional Nanocomposites : Researchers are developing methods for the in situ synthesis of polythiophene and inorganic nanoparticles, such as silver, within an insulating polymer matrix like PMMA. acs.org This creates an interpenetrating polymer network where the resulting material benefits from the conductivity of the polythiophene and the enhanced electronic properties imparted by the silver nanoparticles, all within a processable and stable matrix. acs.org

The design of these hybrid systems at the nanoscale is a key strategy for developing next-generation materials for electronics, energy, and environmental applications.

Q & A

Basic Research Question

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR identify substitution patterns (e.g., isopropyl group at position 3).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 140 for C7_7H10_{10}S) and fragmentation patterns confirm molecular weight .
  • IR spectroscopy : C-S (thiophene ring) and C-H (isopropyl) stretching frequencies validate functional groups.
  • Reference databases : NIST Chemistry WebBook provides thermodynamic and spectral data for cross-validation .

How does the choice of solvent impact the efficiency of Grignard reactions in synthesizing Thiophene derivatives?

Advanced Research Question
Solvent polarity and coordinating ability significantly affect reaction kinetics:

  • THF vs. 2-MeTHF : 2-MeTHF outperforms THF in Grignard reactions due to higher boiling points (80°C vs. 66°C) and reduced flammability. Hybrid systems (e.g., 2-MeTHF with diglyme) further enhance yields .
  • Solvent coordination : Polar aprotic solvents stabilize Mg intermediates, while non-polar solvents may slow reaction rates. Computational studies (e.g., DFT) can model solvent effects on transition states .

What computational approaches are used to predict the electronic properties of Thiophene derivatives?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps, charge distribution, and aromaticity. For example, Yanai et al. (2004) applied hybrid functionals (e.g., B3LYP) to model thiophene’s electronic structure .
  • Cyclic Voltammetry (CV) : Experimental validation of redox potentials complements computational predictions for applications in organic electronics .

How should researchers address discrepancies in spectroscopic data or reaction yields when synthesizing Thiophene derivatives?

Advanced Research Question

  • Contradiction analysis : Compare experimental NMR/MS with NIST reference data to resolve structural ambiguities .
  • Yield optimization : Vary reaction time, temperature, and initiator ratios. For example, extending reflux time to 24 hours improved yields from 67% to 80% in Grignard reactions with benzaldehyde .
  • Impurity profiling : Use HPLC or GC-MS to identify byproducts from incomplete purification (e.g., residual MTBE) .

What strategies can optimize reaction conditions for introducing alkyl groups to thiophene rings?

Advanced Research Question

  • Reagent addition rate : Slow addition of iso-propylmagnesium chloride (over 10 minutes) minimizes exothermic side reactions .
  • Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 24 hours) for multicomponent couplings .
  • Catalyst screening : Palladium or copper catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) for complex thiophene derivatives .

How do researchers ensure reproducibility in synthesizing Thiophene, 3-(1-methylethyl)-, across different laboratories?

Basic Research Question

  • Standardized protocols : Detailed documentation of solvent volumes, reagent stoichiometry, and temperature profiles (e.g., 0°C quenching step in Grignard reactions) .
  • Interlab validation : Share characterization data (e.g., NMR spectra, melting points) via platforms like Beilstein Archives for cross-verification .

What are the emerging applications of Thiophene, 3-(1-methylethyl)-, in materials science?

Advanced Research Question

  • Organic semiconductors : Thiophene derivatives exhibit tunable HOMO-LUMO gaps for photovoltaic devices .
  • Ligand design : Isopropyl-substituted thiophenes act as π-donors in coordination polymers (e.g., with Cu/Pd) for catalytic applications .

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